molecular formula C13H17N3O2 B1427742 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine CAS No. 1425931-97-0

5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine

Cat. No. B1427742
M. Wt: 247.29 g/mol
InChI Key: VDDMVJNKNFHXIS-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

A solution 5-(2-((4-methoxy-benzyl)oxy)-ethyl)-1H-pyrazol-3-amine (66 g, 334.4 mmol) in TFA (300 mL) was heated under reflux for 16 h. After being cooled to RT, the solvent was removed in vacuo, and the residue was partitioned between DCM (400 mL) and 2 N aqueous NaHCO3 (200 mL). The organic layer was separated and the aqueous layer was extracted with DCM (3×100 mL). The combined organic layers were washed with brine, dried (Na2SO4) and then concentrated in vacuo to afford 13 g (38%) of 2-(3-amino-1H-pyrazol-5-yl)ethanol as a yellow solid.
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[O:8][CH2:9][CH2:10][C:11]2[NH:15][N:14]=[C:13]([NH2:16])[CH:12]=2)=CC=1>C(O)(C(F)(F)F)=O>[NH2:16][C:13]1[CH:12]=[C:11]([CH2:10][CH2:9][OH:8])[NH:15][N:14]=1

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
COC1=CC=C(COCCC2=CC(=NN2)N)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between DCM (400 mL) and 2 N aqueous NaHCO3 (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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